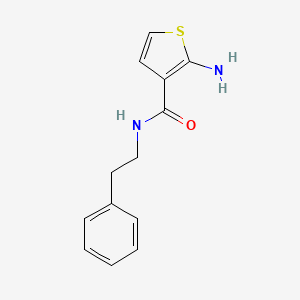
N-(4-phenyl-1,3-thiazol-2-yl)nicotinamide
説明
N-(4-phenyl-1,3-thiazol-2-yl)nicotinamide, also known as PTTN, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. PTTN is a thiazole derivative that has been synthesized through a multistep reaction process.
作用機序
The mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)nicotinamide is not fully understood. However, studies have shown that N-(4-phenyl-1,3-thiazol-2-yl)nicotinamide induces apoptosis in cancer cells by activating the caspase pathway. N-(4-phenyl-1,3-thiazol-2-yl)nicotinamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, N-(4-phenyl-1,3-thiazol-2-yl)nicotinamide has been shown to modulate oxidative stress by increasing the levels of antioxidant enzymes.
Biochemical and Physiological Effects
N-(4-phenyl-1,3-thiazol-2-yl)nicotinamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(4-phenyl-1,3-thiazol-2-yl)nicotinamide induces apoptosis in cancer cells by increasing the levels of reactive oxygen species (ROS) and activating the caspase pathway. N-(4-phenyl-1,3-thiazol-2-yl)nicotinamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, N-(4-phenyl-1,3-thiazol-2-yl)nicotinamide has been shown to modulate oxidative stress by increasing the levels of antioxidant enzymes.
実験室実験の利点と制限
N-(4-phenyl-1,3-thiazol-2-yl)nicotinamide has several advantages and limitations for lab experiments. One advantage is that N-(4-phenyl-1,3-thiazol-2-yl)nicotinamide is a small molecule that can easily penetrate cell membranes. Additionally, N-(4-phenyl-1,3-thiazol-2-yl)nicotinamide has been shown to have low toxicity in normal cells. However, one limitation is that N-(4-phenyl-1,3-thiazol-2-yl)nicotinamide has poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-(4-phenyl-1,3-thiazol-2-yl)nicotinamide. One direction is to investigate the potential use of N-(4-phenyl-1,3-thiazol-2-yl)nicotinamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate the potential use of N-(4-phenyl-1,3-thiazol-2-yl)nicotinamide in combination with other anticancer agents to enhance its anticancer activity. Additionally, future studies can investigate the pharmacokinetics and pharmacodynamics of N-(4-phenyl-1,3-thiazol-2-yl)nicotinamide to better understand its mechanism of action and potential therapeutic applications.
Conclusion
In conclusion, N-(4-phenyl-1,3-thiazol-2-yl)nicotinamide is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. N-(4-phenyl-1,3-thiazol-2-yl)nicotinamide has been shown to exhibit anticancer activity, anti-inflammatory, and antioxidant properties. Additionally, N-(4-phenyl-1,3-thiazol-2-yl)nicotinamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Future studies can investigate the potential use of N-(4-phenyl-1,3-thiazol-2-yl)nicotinamide in combination with other anticancer agents and investigate its pharmacokinetics and pharmacodynamics to better understand its mechanism of action and potential therapeutic applications.
科学的研究の応用
N-(4-phenyl-1,3-thiazol-2-yl)nicotinamide has been studied for its potential therapeutic applications. Several studies have shown that N-(4-phenyl-1,3-thiazol-2-yl)nicotinamide exhibits anticancer activity by inducing apoptosis in cancer cells. N-(4-phenyl-1,3-thiazol-2-yl)nicotinamide has also been shown to have anti-inflammatory and antioxidant properties. Additionally, N-(4-phenyl-1,3-thiazol-2-yl)nicotinamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS/c19-14(12-7-4-8-16-9-12)18-15-17-13(10-20-15)11-5-2-1-3-6-11/h1-10H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZBVMKJFQWIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162584 | |
| Record name | 3-Pyridinecarboxamide, N-(4-phenyl-2-thiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinecarboxamide, N-(4-phenyl-2-thiazolyl)- | |
CAS RN |
14397-15-0 | |
| Record name | 3-Pyridinecarboxamide, N-(4-phenyl-2-thiazolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014397150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxamide, N-(4-phenyl-2-thiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,7-dimethyl-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4851217.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4851225.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-phenylbutyl)thiourea](/img/structure/B4851247.png)
![3-phenyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4851258.png)

![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-ethylphenoxy)acetamide](/img/structure/B4851275.png)

![2-cyano-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-N-(2-thienylmethyl)acrylamide](/img/structure/B4851288.png)
![N-(3-methylphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4851294.png)

![2-[2-ethoxy-4-(1-piperidinylcarbonothioyl)phenoxy]-N-(2-ethylphenyl)acetamide](/img/structure/B4851311.png)